molecular formula C21H26N4O5 B12733114 (E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine CAS No. 155271-05-9

(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine

Cat. No.: B12733114
CAS No.: 155271-05-9
M. Wt: 414.5 g/mol
InChI Key: CHBQGXAYJRZXCQ-ZRDIBKRKSA-N
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Description

(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by the presence of a styryl group substituted with three methoxy groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available xanthine derivatives.

    Alkylation: The xanthine core is alkylated at the 1 and 3 positions using ethyl iodide in the presence of a base such as potassium carbonate.

    Methylation: The 7 position is methylated using methyl iodide under similar conditions.

    Styryl Group Introduction: The styryl group is introduced via a Heck reaction, where the xanthine derivative is reacted with 2,3,4-trimethoxystyrene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The styryl double bond can be reduced to form the corresponding ethyl derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of ethyl-substituted xanthine.

    Substitution: Formation of various substituted xanthine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study xanthine oxidase activity.

    Medicine: Potential therapeutic applications due to its stimulant properties.

    Industry: Use in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine likely involves inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP. This results in various physiological effects, including stimulation of the central nervous system. The compound may also interact with adenosine receptors, contributing to its stimulant effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant properties.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in chocolate, with mild stimulant effects.

Uniqueness

(E)-1,3-Diethyl-7-methyl-8-(2,3,4-trimethoxystyryl)xanthine is unique due to the presence of the styryl group with methoxy substitutions, which may impart distinct chemical and biological properties compared to other xanthine derivatives.

Properties

CAS No.

155271-05-9

Molecular Formula

C21H26N4O5

Molecular Weight

414.5 g/mol

IUPAC Name

1,3-diethyl-7-methyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]purine-2,6-dione

InChI

InChI=1S/C21H26N4O5/c1-7-24-19-16(20(26)25(8-2)21(24)27)23(3)15(22-19)12-10-13-9-11-14(28-4)18(30-6)17(13)29-5/h9-12H,7-8H2,1-6H3/b12-10+

InChI Key

CHBQGXAYJRZXCQ-ZRDIBKRKSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC)C

Origin of Product

United States

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